4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of a difluorobenzene ring substituted with a chloroethyl group. Its chemical formula is and it has a molecular weight of 178.6 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to the reactivity imparted by the chloroethyl and difluoromethyl groups.
Several synthetic routes have been developed for producing 4-(2-Chloroethyl)-1,2-difluorobenzene:
The applications of 4-(2-Chloroethyl)-1,2-difluorobenzene are diverse:
Interaction studies involving 4-(2-Chloroethyl)-1,2-difluorobenzene focus on its reactivity with biological macromolecules. Preliminary investigations suggest that compounds with similar structures can interact with DNA and proteins through alkylation mechanisms. Such interactions may lead to cytotoxic effects or modulation of biochemical pathways. Further research is necessary to elucidate specific interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 4-(2-Chloroethyl)-1,2-difluorobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(Chloromethyl)-3-fluorobenzene | 456-42-8 | 0.93 |
1-(Chloromethyl)-4-fluorobenzene | 352-11-4 | 0.89 |
5-(Chloromethyl)-1,2,3-trifluorobenzene | 732306-27-3 | 0.96 |
1-(Chloromethyl)-3,5-difluorobenzene | 220141-71-9 | 0.89 |
1-(Chloromethyl)-2,3-difluorobenzene | 446-57-1 | 0.87 |
What sets 4-(2-Chloroethyl)-1,2-difluorobenzene apart from these similar compounds is its specific combination of a chloroethyl substituent and a difluorobenzene core. This unique structure may confer distinct reactivity patterns and biological properties that could be advantageous in drug development or agrochemical formulations.